BenchChemオンラインストアへようこそ!

3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Positional isomerism Piperidine regiochemistry Structure-activity relationships

This 3-piperidinyloxy isomer is a critical tool for quantitative SAR studies against its 4-piperidinyl analog, enabling rigorous pharmacophore elucidation for PI3K, EGFR, and VEGFR-2 targets. The pyridazine ring's high dipole moment (~3.94 D) and dual H-bonding capacity offer distinct electronic and steric profiles unattainable with pyridine or pyrimidine replacements. Procure this non-GMP screening compound to generate interpretable binding and selectivity data, leveraging its synthetic handles at the quinazolinone C-2, pyridazine, and piperidine positions for focused library derivatization.

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 2034583-09-8
Cat. No. B2927756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
CAS2034583-09-8
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NN=CC=C4
InChIInChI=1S/C20H21N5O3/c26-19(9-12-25-14-21-17-7-2-1-6-16(17)20(25)27)24-11-4-5-15(13-24)28-18-8-3-10-22-23-18/h1-3,6-8,10,14-15H,4-5,9,11-13H2
InChIKeyAICNWNAMWOVRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one (CAS 2034583-09-8): Structural Overview and Procurement Profile


3-(3-Oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one (CAS 2034583-09-8) is a synthetic heterocyclic hybrid compound incorporating a quinazolin-4(3H)-one core, a 3-(pyridazin-3-yloxy)piperidine appendage, and a propyl ketone linker . With molecular formula C20H21N5O3 and molecular weight 379.42 g/mol, it belongs to the class of quinazolinone-piperidine-pyridazine conjugates, a chemotype explored across kinase inhibition, cardiotonic, and anti-inflammatory programs [1]. The compound is currently available through specialty research chemical suppliers as a non-GMP screening compound, with catalog numbers including EVT-3064830 . It is important to note that no peer-reviewed primary research articles or granted patents report quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for this specific compound as of the literature cutoff date.

Why Quinazolinone-Piperidine-Pyridazine Analogs Cannot Be Assumed Interchangeable: The Case for CAS 2034583-09-8


Within the quinazolinone-piperidine hybrid chemotype, seemingly minor structural perturbations—including the positional attachment of the pyridazinyloxy group (3-piperidinyl vs. 4-piperidinyl), the length of the carbonyl-linked alkyl bridge (ethyl vs. propyl), and substituents on the pyridazine ring—can profoundly alter molecular recognition, target engagement, and pharmacokinetic disposition [1]. The pyridazine ring in CAS 2034583-09-8 contributes a high dipole moment (~3.94 D) and dual hydrogen-bonding capacity that are exquisitely sensitive to substitution pattern and conformational context [2]. Generic substitution of this compound with a positional isomer or linker-length analog cannot be assumed to preserve target binding, selectivity, or cellular activity without direct comparative data. The evidence below clarifies what differentiation can—and cannot—currently be supported by quantitative data for procurement decisions.

Head-to-Head Comparative Evidence: CAS 2034583-09-8 vs. Closest Structural Analogs — Quantified Differentiation Data


Positional Isomerism: 3-Piperidinyloxy vs. 4-Piperidinyloxy Attachment — Conformational and Vector Differentiation

CAS 2034583-09-8 features the pyridazin-3-yloxy group attached at the 3-position of the piperidine ring, creating a specific spatial orientation of the pyridazine pharmacophore relative to the quinazolinone core. The closest positional isomer, 3-(3-oxo-3-(4-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, differs solely in the attachment point (4-piperidinyl), which alters the dihedral angle between the piperidine ring and the pyridazine ring, repositioning the H-bond acceptors and the dipole moment vector . In published SAR studies on quinazolinone-piperidine hybrids, positional isomerism at the piperidine ring has been shown to produce >10-fold differences in target binding affinity [1]. However, no direct head-to-head biochemical or cellular comparison between these two specific isomers has been published to date.

Positional isomerism Piperidine regiochemistry Structure-activity relationships Molecular recognition

Linker Length Differentiation: Propyl vs. Ethyl Carbonyl Bridge — Impact on Conformational Flexibility and Target Engagement

CAS 2034583-09-8 incorporates a three-carbon propyl linker (─CH2─CH2─C(O)─) between the quinazolinone N-3 and the piperidine amide, providing one additional methylene unit of conformational freedom compared to the ethyl-linked analog 3-(2-oxo-2-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethyl)quinazolin-4(3H)-one (CAS 2034480-11-8), which uses a two-carbon ethyl bridge (─CH2─C(O)─) [1]. This single methylene difference extends the maximum reach between the quinazolinone core and the piperidine-pyridazine moiety from approximately 4.8 Å to approximately 6.1 Å in fully extended conformation. In quinazolinone-based kinase inhibitor series, linker length variation has been demonstrated to modulate target selectivity profiles, with propyl-linked analogs in some series showing shifted isoform selectivity compared to ethyl-linked counterparts [2]. No direct comparative biochemical data are available for this specific pair of compounds.

Linker optimization Conformational flexibility Alkyl spacer Structure-based design

Pyridazine Substituent Effects: Unsubstituted vs. 6-Methyl Pyridazine — Electronic and Steric Differentiation

CAS 2034583-09-8 bears an unsubstituted pyridazin-3-yloxy group, whereas the close analog 3-(3-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one carries a methyl substituent at the 6-position of the pyridazine ring . The 6-methyl group introduces both steric bulk near the pyridazine nitrogen atoms and an electron-donating inductive effect that subtly alters the pKa of the adjacent nitrogen and the H-bond acceptor strength [1]. In the broader pyridazine medicinal chemistry literature, 6-methyl substitution has been associated with reduced CYP-mediated oxidative metabolism at the adjacent positions but may simultaneously attenuate H-bond acceptor capacity by 0.1–0.3 pKBHX units [1]. Quantitative comparative data for these two specific compounds are not available in the published literature.

Pyridazine SAR Substituent effects Electron density Metabolic stability

Core Heterocycle Differentiation: Quinazolinone vs. Quinoxaline — Impact on H-Bond Donor/Acceptor Profile and Target Space

CAS 2034583-09-8 incorporates a quinazolin-4(3H)-one core, which provides a carbonyl oxygen (H-bond acceptor) at position 4 and an NH-like character at N-3 for potential H-bond donation. In contrast, the analog (3-(pyridazin-3-yloxy)piperidin-1-yl)(quinoxalin-6-yl)methanone replaces the quinazolinone core with a quinoxaline ring, which lacks the carbonyl H-bond acceptor and introduces different π-stacking geometry . The quinazolin-4(3H)-one scaffold is a privileged structure in kinase inhibitor design (particularly for PI3K, EGFR, and VEGFR-2 targets), while quinoxaline-based analogs are more commonly explored in antimicrobial and antiparasitic programs [1]. The quinazolinone carbonyl oxygen contributes approximately 3.5 kcal/mol to H-bond interactions with kinase hinge regions based on computational analyses of co-crystal structures [1]. No direct comparative biochemical data exist for this pair of compounds.

Quinazolinone Quinoxaline Core hopping Kinase inhibitor Heterocycle bioisosterism

Pyridazine-Specific Physicochemical Contribution: Dipole Moment and Hydrogen-Bonding Capacity as a Molecular Recognition Handle

The pyridazin-3-yloxy moiety in CAS 2034583-09-8 confers unique physicochemical properties relative to analogs bearing alternative six-membered heterocycles. The pyridazine ring exhibits a dipole moment of 3.94 D (measured in dioxane at 35 °C), which is significantly higher than pyridine (2.2 D), pyrimidine (2.3 D), or pyrazine (0 D) [1]. This elevated dipole moment enables stronger π-π stacking interactions with aromatic residues in protein binding pockets and enhances aqueous solubility. Additionally, the dual adjacent nitrogen atoms in pyridazine provide a robust, bifurcated hydrogen-bonding capacity (pKBHX ≈ 1.5–1.8) that is not available in pyridine, pyrazine, or phenyl analogs [1]. Pyridazine-containing compounds have demonstrated improved CNS penetration and reduced hERG liability compared to otherwise identical pyridine-containing analogs in published drug discovery campaigns [2]. Quantitative comparative data for CAS 2034583-09-8 against its pyridine, pyrimidine, or pyrazine analogs have not been published.

Pyridazine Dipole moment Hydrogen bonding π-π stacking Drug design

Recommended Research and Procurement Application Scenarios for CAS 2034583-09-8 Based on Current Evidence


Kinase Inhibitor Screening Library Expansion: Quinazolinone-Pyridazine Hybrid Chemotype

CAS 2034583-09-8 is structurally positioned within quinazolinone-based kinase inhibitor chemical space, particularly relevant for PI3K, EGFR, and VEGFR-2 target families. Its 3-piperidinyloxy-pyridazine attachment and propyl linker differentiate it from related chemotypes in existing screening collections. Research groups building diversity-oriented kinase-focused libraries may procure this compound to explore the pharmacological consequences of 3-piperidinyl (vs. 4-piperidinyl) regiochemistry and pyridazine-mediated molecular recognition, leveraging the pyridazine ring's high dipole moment (3.94 D) and dual H-bonding capacity for target engagement [1]. Note that no kinase inhibition data are yet published for this specific compound; its utility in this context is based on scaffold class precedent [2].

Structure-Activity Relationship (SAR) Studies: Positional Isomer Pair Analysis

A defined SAR study comparing CAS 2034583-09-8 (3-piperidinyloxy isomer) head-to-head with its 4-piperidinyloxy isomer would quantify the contribution of piperidine regiochemistry to target binding, selectivity, and cellular activity. Procurement of both isomers enables controlled experiments where the attachment point is the sole variable, generating interpretable SAR data for computational modeling and lead optimization. Such paired isomer analysis is a standard medicinal chemistry practice for establishing pharmacophore models [1]. The outcome would determine whether the 3-piperidinyl or 4-piperidinyl geometry is favored for a given biological target.

Chemical Probe Development: Exploring Pyridazine Pharmacophore Contributions

The pyridazine ring in CAS 2034583-09-8 provides a distinctive pharmacophoric element with a high dipole moment (3.94 D) and robust dual H-bonding that is absent in analogs bearing pyridine, pyrimidine, or phenyl groups [1]. For laboratories investigating the role of heterocycle electronics and H-bonding geometry in target engagement, this compound serves as a tool to probe whether the pyridazine-specific properties confer measurable advantages in binding affinity, residence time, or selectivity relative to otherwise matched heterocyclic analogs. This application is most relevant when the compound is used as part of a matched molecular pair analysis with heterocycle-swapped analogs.

Academic Medicinal Chemistry: Scaffold Decoration and Derivatization

CAS 2034583-09-8 offers multiple synthetic handles for further derivatization: the quinazolinone C-2 position, the pyridazine ring positions, and the piperidine nitrogen. Academic groups engaged in scaffold-oriented synthesis may procure this compound as a starting point for generating focused libraries exploring substituent effects on the quinazolinone core and pyridazine ring. The synthetic versatility of this chemotype is consistent with published methodologies for quinazolinone functionalization [1]. Researchers should verify the compound's purity (typical vendor specification: ≥95%) via HPLC or NMR prior to use in derivatization campaigns.

Quote Request

Request a Quote for 3-(3-oxo-3-(3-(pyridazin-3-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.